molecular formula C8H16S B3049439 Cyclooctanethiol CAS No. 20628-54-0

Cyclooctanethiol

Cat. No. B3049439
CAS RN: 20628-54-0
M. Wt: 144.28 g/mol
InChI Key: ZOCDYAFYDIXKLG-UHFFFAOYSA-N
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Description

Cyclooctanethiol would likely be a thiol derivative of cyclooctane, similar to how cyclohexanethiol is a thiol derivative of cyclohexane . Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group. They are known for their strong and often unpleasant odors.


Synthesis Analysis

The synthesis of a compound like this compound could potentially involve the reaction of cyclooctane with a sulfur source . For example, cyclohexanethiol can be prepared by the free-radical reaction of cyclohexane using carbon disulfide as a sulfur source .


Molecular Structure Analysis

As a thiol derivative of cyclooctane, this compound would likely have a similar structure to cyclooctane, but with one hydrogen atom replaced by a sulfur atom . The exact structure would depend on the position of the sulfur atom in the cyclooctane ring.


Chemical Reactions Analysis

Thiols, including this compound, can undergo a variety of chemical reactions. One common reaction is the formation of disulfides, which involves the oxidation of two thiol groups to form a disulfide bond . Thiols can also participate in thiol-ene “click” reactions, which are a type of addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other thiol compounds. For example, thiols typically have strong odors and are less polar than alcohols .

Scientific Research Applications

  • Synthesis of Novel Compounds : Cyclooctanethiol has been used in the synthesis of novel compounds. For instance, Ecer and Salamci (2014) developed efficient methods to synthesize cyclooctane-1,2,3,4-tetraols, aminocyclooctanetriol, and chlorocyclooctanetriol starting from cis,cis-1,3-cyclooctadiene (Ecer & Salamci, 2014).

  • Development of Nanoparticles : It has been utilized in the preparation of narrowly dispersed silica-supported osmium nanoparticles. These nanoparticles demonstrated significant adsorption and catalytic activity, as explored by Low et al. (2013) (Low et al., 2013).

  • Molecular Modeling and Analysis : Research has been conducted on the molecular descriptors and topological analysis of cyclooctane derivatives. Liu and Zhang (2021) discussed various invariants related to resistance distance in cyclooctane derivative Tn(C8), contributing to understanding its physical and chemical properties (Liu & Zhang, 2021).

  • Applications in Medical Research : The compound has been explored in the context of medical research, particularly in the production of radioactive gases for clinical use. Buckingham and Forse (1963) described the development of a system for processing radioactive gases for medical applications (Buckingham & Forse, 1963).

  • Exploring Chemical Reactions and Mechanisms : The role of this compound in various chemical reactions has been a subject of interest. For example, Snelgrove et al. (1996) examined the oxidation of cyclooctane using tert-alkyl hydroperoxides, providing insights into alkoxyl radical-induced reactions (Snelgrove et al., 1996).

Mechanism of Action

The mechanism of action of cyclooctanethiol would depend on its use. For example, if used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity as a thiol .

Safety and Hazards

The safety and hazards of cyclooctanethiol would likely be similar to those of other thiol compounds. For example, many thiols are flammable and can cause skin and eye irritation .

Future Directions

The future directions for research on cyclooctanethiol could potentially involve exploring its reactivity in various chemical reactions, such as thiol-ene “click” reactions . Additionally, it could be interesting to study its potential applications in areas such as materials science or medicinal chemistry.

properties

IUPAC Name

cyclooctanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCDYAFYDIXKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510071
Record name Cyclooctanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20628-54-0
Record name Cyclooctanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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